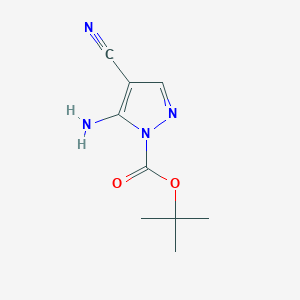

tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 5-amino-4-cyanopyrazole-1-carboxylate . This designation follows the standard nomenclature conventions for substituted pyrazole derivatives, where the numbering system begins with the nitrogen atoms in the pyrazole ring and proceeds systematically around the five-membered heterocycle.

The compound is registered under the Chemical Abstracts Service number 1232792-00-5 and appears in chemical databases under several synonymous names. The most commonly encountered synonyms include tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, which represents the complete systematic name with explicit hydrogen designation, and tert-butyl 5-amino-4-cyanopyrazole-1-carboxylate, which is the abbreviated systematic form.

Additional database identifiers include the database code SCHEMBL23500383 and the commercial identifier BBL032771 . These alternative designations facilitate compound identification across different chemical information systems and commercial suppliers.

Table 1: Nomenclature and Identification Data

| Identification Type | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | tert-butyl 5-amino-4-cyanopyrazole-1-carboxylate |

| Chemical Abstracts Service Number | 1232792-00-5 |

| PubChem Compound Identification | 51043964 |

| Primary Synonym | tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate |

| Database Code | SCHEMBL23500383 |

| Commercial Identifier | BBL032771 |

The International Union of Pure and Applied Chemistry nomenclature reflects the compound's structural hierarchy, with the pyrazole ring serving as the parent heterocycle. The tert-butyl carboxylate group attached to position 1 provides the Boc protection strategy commonly employed in organic synthesis, while the amino group at position 5 and the cyano substituent at position 4 define the specific substitution pattern that confers the compound's unique chemical properties.

Molecular Structure and Functional Group Analysis

The molecular structure of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate exhibits the molecular formula C₉H₁₂N₄O₂ with a precisely calculated molecular weight of 208.22 grams per mole . This composition reflects the presence of four distinct nitrogen atoms, indicating the high nitrogen content characteristic of pyrazole-based compounds with amino and cyano substituents.

The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1C(=C(C=N1)C#N)N provides a linear description of the molecular connectivity. This notation reveals the branched tert-butyl group attached through an ester linkage to the carboxyl function at the nitrogen atom of the pyrazole ring. The systematic arrangement shows the amino group's attachment at position 5 and the cyano group's location at position 4 of the pyrazole core.

The International Chemical Identifier string InChI=1S/C9H12N4O2/c1-9(2,3)15-8(14)13-7(11)6(4-10)5-12-13/h5H,11H2,1-3H3 encodes the complete structural information including connectivity, hydrogen count, and molecular framework. The corresponding International Chemical Identifier Key BAULGKJYCUDWDR-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and chemical informatics applications.

Table 2: Molecular Structure Data

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₄O₂ |

| Molecular Weight | 208.22 g/mol |

| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N1C(=C(C=N1)C#N)N |

| International Chemical Identifier | InChI=1S/C9H12N4O2/c1-9(2,3)15-8(14)13-7(11)6(4-10)5-12-13/h5H,11H2,1-3H3 |

| International Chemical Identifier Key | BAULGKJYCUDWDR-UHFFFAOYSA-N |

Functional group analysis reveals several key structural features that determine the compound's chemical behavior and synthetic utility. The pyrazole ring constitutes the central heterocyclic framework, providing aromatic stability and serving as a scaffold for substituent attachment. The amino group at position 5 functions as a nucleophilic center, enabling participation in substitution reactions and hydrogen bonding interactions.

The cyano group at position 4 introduces electron-withdrawing character to the pyrazole system while providing a site for potential reduction reactions to generate amine derivatives. The tert-butyl carboxylate moiety serves dual purposes as a protecting group for the pyrazole nitrogen and as a source of steric bulk that influences molecular conformation and reactivity patterns.

The structural arrangement creates an extended conjugated system spanning the pyrazole ring and incorporating the electron-withdrawing effects of both the cyano group and the carboxylate function. This electronic distribution significantly influences the compound's chemical properties and biological activity profiles.

Crystallographic Data and Hydrogen Bonding Patterns

X-ray crystallographic analysis provides fundamental insights into the three-dimensional atomic arrangement and intermolecular interactions of pyrazole-containing compounds. The technique employs X-ray diffraction to determine precise atomic positions, bond lengths, and angular relationships within crystalline materials, following Bragg's law relationship nλ = 2d sin θ where the diffraction angles relate to interplanar spacing in the crystal lattice.

Studies of related pyrazole derivatives demonstrate characteristic structural features that apply to tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate. Research on 5-amino-1-phenyl-4-pyrazolecarbonitrile reveals that pyrazole rings maintain planarity with typical bond lengths and angles characteristic of aromatic heterocycles. The phenyl and pyrazole rings in such compounds exhibit specific dihedral angles that depend on substituent effects and crystal packing forces.

Crystallographic investigations of amino-substituted pyrazoles reveal significant hydrogen bonding patterns that influence molecular packing and crystal stability. In the crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one, the amino group participates in intramolecular hydrogen bonding to sulfonyl oxygen atoms, demonstrating the nucleophilic character of amino substituents in pyrazole systems.

Table 3: Crystallographic Parameters for Related Pyrazole Compounds

The hydrogen bonding patterns in amino-pyrazole compounds typically involve the amino group functioning as both hydrogen bond donor and acceptor. The nitrogen atoms in the amino substituent can form hydrogen bonds with neighboring molecules, creating extended networks that stabilize crystal structures. These interactions often result in ribbon or layer structures that contribute to the mechanical properties and thermal stability of the crystalline material.

Molecular packing in pyrazole crystals frequently exhibits π-π stacking interactions between aromatic rings, supplemented by hydrogen bonding networks involving amino groups and other polar substituents. The cyano group in position 4 of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate would be expected to participate in dipole-dipole interactions and potentially weak hydrogen bonding with amino hydrogens from adjacent molecules.

The tert-butyl carboxylate group introduces steric constraints that influence crystal packing efficiency and may create channels or cavities within the crystal lattice. These structural features can affect solvent inclusion, polymorphism, and physical properties such as solubility and melting point characteristics that are crucial for pharmaceutical applications.

Properties

IUPAC Name |

tert-butyl 5-amino-4-cyanopyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-9(2,3)15-8(14)13-7(11)6(4-10)5-12-13/h5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAULGKJYCUDWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=C(C=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism:

- Nucleophilic attack by hydrazine nitrogen on the carbonyl carbon of β-ketonitrile.

- Formation of a hydrazone intermediate.

- Cyclization via nucleophilic attack of the second nitrogen on the nitrile carbon.

- Tautomerization and stabilization yield the tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate.

Reaction Conditions:

- Solvent: Ethanol or methanol.

- Base: Sodium ethoxide or potassium carbonate to facilitate cyclization.

- Temperature: Reflux conditions (~80-100°C).

- Time: Typically several hours to ensure complete conversion.

Data Table 1: Typical Reaction Parameters for Hydrazine-β-Ketonitrile Route

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol | Polar protic solvents favor cyclization |

| Base | NaOEt, K2CO3 | Catalyzes cyclization |

| Temperature | 80-100°C | Reflux conditions |

| Reaction Time | 4-12 hours | Ensures complete conversion |

| Yield | 65-85% | Dependent on substrate purity and conditions |

This route has been validated across various heteroaryl hydrazines, enabling the synthesis of diverse derivatives with high efficiency.

Alternative Routes and Modifications

Hydrazone Formation from Cyanoacetaldehyde Derivatives

Hydrazines react with cyanoacetaldehyde or its derivatives to form hydrazones, which cyclize under basic conditions to produce the pyrazole core. This method offers a route to substituted pyrazoles with different functional groups depending on the aldehyde used.

Use of α-Trifluoroacetylbenzyl Cyanide

Recent research demonstrated that trifluoroacetylbenzyl cyanide reacts with heteroarylhydrazines to produce trifluoromethylated pyrazoles, including tert-butyl 5-amino-4-cyano-1H-pyrazoles. The process involves:

- Hydrazine attack on the trifluoroacetyl group.

- Cyclization facilitated by the nitrile functionality.

Solid-Phase Synthesis

Innovative solid-phase methods employ resin-bound β-ketonitriles or enamine nitriles, enabling high-throughput synthesis and purification. These techniques are particularly suitable for combinatorial library generation.

Data Table 2: Summary of Alternative Synthetic Methods

| Method | Key Features | Advantages |

|---|---|---|

| Hydrazone cyclization from aldehyde derivatives | Uses cyanoacetaldehyde or derivatives | Versatile, functional group tolerance |

| Trifluoroacetylbenzyl cyanide route | Incorporates trifluoromethyl groups for bioactivity | Introduces fluorine for activity enhancement |

| Solid-phase synthesis | Resin-supported reactions for high-throughput synthesis | Efficient purification, scalable |

Industrial and Scale-Up Considerations

Large-scale production often employs continuous flow reactors to improve safety, control, and yield. The key parameters include:

- Use of excess hydrazine derivatives for complete conversion.

- Optimization of solvent and base concentrations.

- Purification via recrystallization or chromatography to achieve high purity.

Data Table 3: Industrial Synthesis Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Reactor Type | Continuous flow reactors | Enhanced safety and scalability |

| Hydrazine Equivalents | 1.2-1.5 equivalents | Ensures complete reaction |

| Purification | Recrystallization, chromatography | High purity for pharmaceutical applications |

| Yield | 70-90% | Optimized reaction conditions |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The pyrazole ring can undergo oxidation under specific conditions to form pyrazole N-oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Reduction: Lithium aluminum hydride or hydrogenation catalysts are employed.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed:

Substitution Products: Various substituted pyrazoles.

Reduction Products: Amino derivatives.

Oxidation Products: Pyrazole N-oxides.

Scientific Research Applications

Medicinal Chemistry

- Enzyme Inhibition : Tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate has shown promise as an enzyme inhibitor. Its structural features facilitate interactions with active sites of various enzymes, making it a candidate for drug development against diseases involving enzyme dysregulation.

- Anticancer Agents : Research indicates that pyrazole derivatives, including this compound, can act on kinases involved in cancer progression. For instance, compounds based on similar structures have been developed as selective inhibitors for EGFR mutations in non-small cell lung cancer (NSCLC) .

- Antimicrobial Activity : Some derivatives of pyrazole compounds have demonstrated significant antibacterial and antifungal properties. The presence of the amino and cyano groups enhances their interaction with microbial targets .

Agrochemicals

Tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate can be utilized in the synthesis of agrochemicals. Its ability to act as a building block for herbicides and pesticides is notable due to its potential to interact with plant growth regulators or pest metabolism pathways.

Materials Science

In materials science, this compound can be used to develop specialty chemicals with specific properties such as thermal stability or solubility. Its derivatives may serve as precursors in synthesizing polymers or coatings that require enhanced performance characteristics.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing pyrazole derivatives revealed that modifications at the 5-position significantly influenced their potency against cancer cell lines. Tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate was used as a precursor to generate various analogs that were tested for their inhibitory effects on cancer cell proliferation .

Case Study 2: Development of Agrochemical Products

Research into agrochemical applications highlighted the use of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate in developing new herbicides. The compound's ability to modulate plant growth pathways made it an attractive candidate for further development into commercial products .

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate and its derivatives involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate and its analogues:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate | 1232792-00-5 | 1-Boc, 4-CN, 5-NH₂ | 208.22 | Reference compound |

| Ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate | 112779-14-3 | 1-t-Bu, 4-COOEt, 5-NH₂ | N/A | Ester (COOEt) replaces cyano (CN) at C4 |

| Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 110860-60-1 | 1-Me, 4-COOMe, 5-NH₂ | N/A | Smaller alkyl (Me) at N1; ester at C4 |

| 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile | N/A | 1-t-Bu, 3-Br, 4-CN, 5-NH₂ | N/A | Bromine at C3 instead of unsubstituted |

| 1-(tert-Butyl)-1H-pyrazol-5-amine | 442850-71-7 | 1-t-Bu, 5-NH₂ | N/A | Lacks C4 substituent (CN or COOR) |

Notes:

- Ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate exhibits 84% structural similarity to the target compound.

- Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (98% similarity) demonstrates that smaller alkyl groups (methyl vs. tert-butyl) at N1 may enhance solubility but reduce steric hindrance, affecting regioselectivity in subsequent reactions .

- 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile introduces a bromine atom at C3, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) that are unavailable in the target compound. This modification expands its utility in constructing complex aryl-pyrazole hybrids .

Biological Activity

Tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Chemical Formula : CHNO

- CAS Number : 1232792-00-5

- Molecular Weight : 196.22 g/mol

- Purity : Typically >90% in commercial samples

Anticancer Properties

Research indicates that tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 10 | Cell cycle arrest |

Antimicrobial Activity

Additionally, the compound has shown antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Antimicrobial Efficacy Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 25 µg/mL |

Anti-inflammatory Effects

Tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate has also been investigated for its anti-inflammatory properties. Animal models have shown reduced inflammation markers when treated with this compound, indicating a potential role in managing inflammatory diseases.

Research Findings on Inflammation

In a study involving mice with induced inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate is largely attributed to its interaction with specific molecular targets involved in cell signaling pathways. For instance, it may inhibit certain kinases that are crucial for cancer cell survival and proliferation.

Proposed Pathways

- Inhibition of Kinase Activity : The compound may inhibit key kinases involved in the MAPK pathway, leading to reduced cell proliferation.

- Induction of Apoptosis : By activating caspases, it promotes programmed cell death in cancer cells.

- Modulation of Immune Response : The anti-inflammatory effects may be mediated through the downregulation of NF-kB signaling.

Q & A

Q. What are the common synthetic routes for tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by functionalization (e.g., carboxylation, cyanation). For example, tert-butyl carbamate derivatives are prepared by reacting pyrazole intermediates with tert-butyl reagents under reflux (e.g., 90°C for 10 hours). Purification often involves silica gel column chromatography to remove impurities, as demonstrated in a procedure yielding 38% product with residual starting materials . Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions is also common to generate carboxylic acid derivatives .

Q. How is structural characterization performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns and functional groups. Mass spectrometry (MS-ESI) validates molecular weight (e.g., observed [M+H] at 484.3 vs. calculated 484.6) .

- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters include triclinic space groups (e.g., ) with unit cell dimensions () and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers optimize low yields (e.g., 38%) in pyrazole-carboxylate synthesis?

- Methodological Answer : Low yields often arise from incomplete reactions or side products. Strategies include:

- Reaction Optimization : Extend reaction times (e.g., >10 hours) or increase temperatures (e.g., 100–110°C) to enhance conversion .

- Catalysis : Introduce Pd or Cu catalysts for cross-coupling reactions to improve regioselectivity .

- Purification : Use preparative HPLC or recrystallization to isolate pure products from complex mixtures .

Q. How can discrepancies between experimental and computational structural data be resolved?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from dynamic effects (e.g., temperature-dependent conformational changes). To address this:

- High-Resolution Crystallography : Collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- DFT Calculations : Compare experimental X-ray data with density functional theory (DFT)-optimized geometries to identify steric or electronic distortions .

Q. What challenges arise in functionalizing the pyrazole core with cyano and tert-butyl groups?

- Methodological Answer :

- Cyanation : Use CuCN or Pd-catalyzed cyanation to introduce the nitrile group, but ensure anhydrous conditions to avoid hydrolysis to carboxylic acids.

- tert-Butyl Protection : React pyrazole amines with Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane. Monitor pH to prevent premature deprotection .

- Steric Hindrance : Substituents at the 1- and 4-positions may restrict access to reactive sites, necessitating bulky base catalysts (e.g., DBU) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.